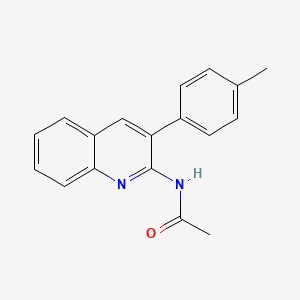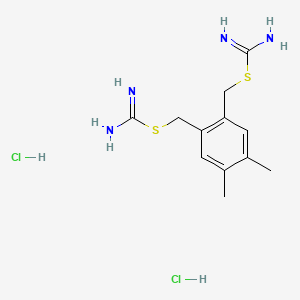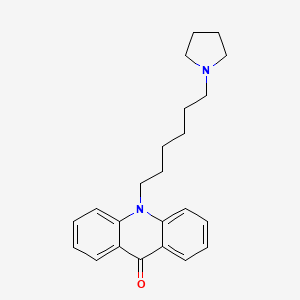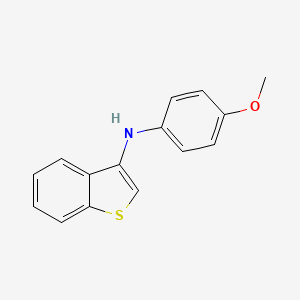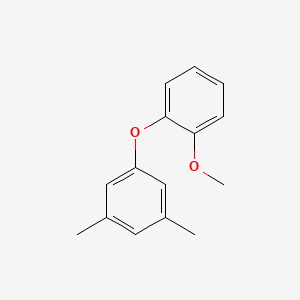
1-(2-Methoxyphenoxy)-3,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenoxy)-3,5-dimethylbenzene is an organic compound characterized by the presence of a methoxyphenoxy group attached to a dimethylbenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenoxy)-3,5-dimethylbenzene typically involves the reaction of 2-methoxyphenol with 3,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(2-Methoxyphenoxy)-3,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenoxy-3,5-dimethylbenzene.
Reduction: Formation of 1-(2-methoxycyclohexyl)-3,5-dimethylbenzene.
Substitution: Formation of halogenated derivatives such as 1-(2-methoxyphenoxy)-3,5-dimethyl-4-bromobenzene.
科学研究应用
1-(2-Methoxyphenoxy)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Methoxyphenoxy)-3,5-dimethylbenzene involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various receptors and enzymes. The pathways involved may include modulation of oxidative stress and inhibition of microbial growth.
相似化合物的比较
Similar Compounds
- 1-(2-Methoxyphenoxy)-2,3-epoxypropane
- 2-(2-Methoxyphenoxy)-1-phenylethanol
- 1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone
Uniqueness
1-(2-Methoxyphenoxy)-3,5-dimethylbenzene is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C15H16O2 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
1-(2-methoxyphenoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C15H16O2/c1-11-8-12(2)10-13(9-11)17-15-7-5-4-6-14(15)16-3/h4-10H,1-3H3 |
InChI 键 |
ZWTLKDOFGPCCJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14121668.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro-](/img/structure/B14121673.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14121681.png)
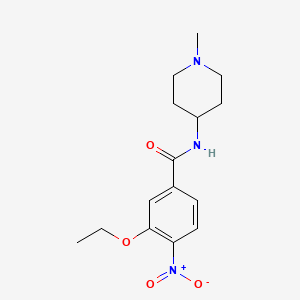

![3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B14121703.png)
![(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate](/img/structure/B14121708.png)
![3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B14121711.png)

![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)
